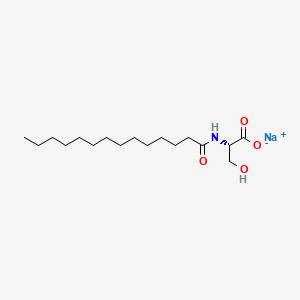

N-Myristoyl-L-serine sodium salt

Description

Properties

IUPAC Name |

sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLUQZODYWBPR-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Metabolic Context of Constituent Molecules

Strategies for N-Myristoyl-L-serine Sodium Salt Synthesis for Research Purposes

The synthesis of N-acyl amino acids, including this compound, can be achieved through both chemical and enzymatic routes. These methods are crucial for producing the compound for research and industrial applications, such as its use as a surfactant. dss.go.thresearchgate.net

Chemical synthesis is a primary route for both laboratory and industrial production of N-acyl amino acids. researchgate.net One of the most common methods is the Schotten-Baumann reaction, which involves the acylation of an amino acid with a fatty acyl chloride in a basic solution. researchgate.netnih.gov This method is widely applied in industry but requires the use of potentially toxic chlorinating agents for carboxylic acid activation. researchgate.netnih.gov

Other chemical approaches include:

Direct Dehydration Condensation: This method involves the direct reaction of a fatty acid (like myristic acid) and an amino acid (like L-serine) at high temperatures, typically above 170°C, to form the N-acyl amino acid salt. researchgate.net Continuously removing the water generated during the reaction can increase the yield. researchgate.net

Amidation of Fatty Acid Methyl Esters: Fatty acid methyl esters can react with amino acids to prepare N-acyl amino acid salts. For example, sodium N-myristoyl amino acids have been synthesized using N-myristoyl methyl ester and various amino acids in a polyethylene (B3416737) glycol solvent. researchgate.net

Carbonylation Reaction: A novel approach utilizes a cobalt carbonyl-catalyzed reaction to form an N-acyl amino acid from an aldehyde, an amide, and carbon monoxide. rsc.org

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under mild conditions and avoiding harsh chemicals. researchgate.netd-nb.info The primary enzymes used are hydrolases, such as acylases and lipases, which catalyze the reverse reaction of hydrolysis to form the amide bond. dss.go.thnih.govresearchgate.net

Acylase I: This enzyme is highly effective in synthesizing N-acyl-L-amino acids. dss.go.thresearchgate.net Studies have shown that acylase I from pig kidney can catalyze the synthesis of N-acyl-L-arginines using myristic acid as the fatty acid substrate. dss.go.thresearchgate.net The reaction is typically performed in a glycerol-water system to shift the equilibrium towards synthesis. dss.go.th Acylase I has been used to synthesize various N-lauroyl-L-amino acids, demonstrating broad substrate specificity for the amino acid component, with exceptions for L-proline and L-tyrosine. dss.go.thresearchgate.net

Lipases: Lipases (E.C. 3.1.1.3) are another major class of enzymes used for this purpose. researchgate.netd-nb.info They function by forming a covalent acyl-enzyme intermediate, which then reacts with the amine group of the amino acid to form the amide bond. researchgate.netacs.org This process, known as aminolysis, can be performed in organic solvents or solvent-free systems to favor synthesis over hydrolysis. d-nb.infowhiterose.ac.uk

Phospholipases: While phospholipases are crucial enzymes in lipid metabolism, particularly in the hydrolysis of phospholipids (B1166683), their direct application in the synthesis of N-acyl-amino acids from a free fatty acid and an amino acid is not their primary role. They are more commonly associated with the metabolism of N-acylphosphatidylethanolamines (NAPEs). researchgate.net The synthesis of N-Myristoyl-L-serine relies more directly on the catalytic activities of lipases and acylases.

Interactive Table 1: Synthesis Strategies for N-Acylated Amino Acids

| Synthesis Type | Method | Key Features | References |

|---|---|---|---|

| Chemical | Schotten-Baumann Reaction | Uses fatty acyl chlorides and an amino acid in a basic solution. Widely used industrially. | researchgate.net, nih.gov |

| Chemical | Direct Dehydration Condensation | Reacts fatty acid and amino acid at high temperatures (>170°C). | researchgate.net |

| Chemical | Fatty Acid Methyl Ester Amidation | Reacts fatty acid methyl ester with an amino acid, often in a non-aqueous solvent. | researchgate.net |

| Enzymatic | Acylase I Catalysis | Uses acylase I in a reverse hydrolysis reaction, often in a glycerol-water system. | dss.go.th, researchgate.net, elsevierpure.com |

| Enzymatic | Lipase Catalysis | Employs lipases to form an acyl-enzyme intermediate followed by aminolysis. | researchgate.net, researchgate.net, d-nb.info |

Myristic Acid Metabolism and Acyl-CoA Formation

Myristic acid, or tetradecanoic acid, is a 14-carbon saturated fatty acid found in many animal and vegetable fats, notably in nutmeg butter, palm kernel oil, and coconut oil. hmdb.cawikipedia.org It plays significant roles in cellular biology beyond being an energy source, primarily as a lipid anchor for proteins. hmdb.cataylorandfrancis.com

Myristic acid can be obtained from dietary sources or synthesized endogenously. In hepatocytes, myristic acid is rapidly metabolized. nih.gov Its primary metabolic fates are:

β-Oxidation: Myristic acid can be broken down in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for energy production. Studies in rat hepatocytes have shown that the oxidation of myristic acid is significantly higher than that of palmitic acid. nih.gov

Elongation: Myristic acid can be elongated to form longer-chain fatty acids. For instance, it is a direct precursor to palmitic acid (a C16 fatty acid). nih.gov

For myristic acid to be used in metabolic processes, including protein modification, it must first be activated. This activation is a two-step, ATP-dependent reaction catalyzed by a long-chain acyl-CoA synthetase (ligase), resulting in the formation of myristoyl-coenzyme A (myristoyl-CoA). wikipedia.org

Myristoylation is the irreversible attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. taylorandfrancis.compnas.org This crucial post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT) . pnas.orgacs.org The binding affinity between myristoyl-CoA and NMT is a key determinant of substrate specificity. acs.org The attachment of the myristoyl anchor facilitates protein-membrane associations and is vital for protein stability, function, and localization in numerous cellular signaling pathways. hmdb.cataylorandfrancis.comnih.gov

Interactive Table 2: Key Molecules in Myristic Acid Activation and Protein Acylation

| Molecule/Enzyme | Class/Type | Function | References |

|---|---|---|---|

| Myristic Acid | Saturated Fatty Acid (C14:0) | Precursor for myristoylation and energy metabolism. | hmdb.ca, wikipedia.org |

| Long-chain acyl-CoA synthetase | Ligase (EC 6.2.1.3) | Activates myristic acid to myristoyl-CoA using ATP. | wikipedia.org |

| Myristoyl-CoA | Acyl-CoA | The activated form of myristic acid; the donor substrate for NMT. | nih.gov, pnas.org |

| N-myristoyltransferase (NMT) | Transferase | Catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. | pnas.org, acs.org |

L-Serine Metabolic Pathways

L-serine is classified as a non-essential amino acid, but it is indispensable due to its central role in a vast array of cellular processes. mdpi.comresearchgate.net It can be obtained from the diet or through several metabolic pathways. researchgate.netnih.gov

The primary endogenous source of L-serine is de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). This occurs via a three-step enzymatic pathway: mdpi.comnih.gov

Oxidation: 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) to produce 3-phosphohydroxypyruvate. nih.gov

Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming phosphoserine. nih.gov

Hydrolysis: Phosphoserine phosphatase (PSP) dephosphorylates phosphoserine to yield L-serine. nih.gov

L-serine is a metabolic hub, serving as a precursor for the synthesis of numerous essential biomolecules: mdpi.comacs.org

Amino Acids: It is a primary source for glycine and cysteine synthesis. mdpi.comnih.gov

One-Carbon Metabolism: The conversion of serine to glycine by serine hydroxymethyltransferase (SHMT) is a major source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of purines, thymidylate, and for methylation reactions. mdpi.comacs.org

Lipids: L-serine is a building block for phospholipids, such as phosphatidylserine, and for sphingolipids, including ceramides (B1148491). mdpi.com

Energy Metabolism: L-serine can be converted to pyruvate (B1213749) by serine dehydratase, allowing it to enter central carbon metabolism for gluconeogenesis or energy production. mdpi.com

Interactive Table 3: Key Enzymes in L-Serine Metabolism

| Enzyme | Abbreviation | Pathway | Function | References |

|---|---|---|---|---|

| 3-phosphoglycerate dehydrogenase | PHGDH | De Novo Synthesis | Catalyzes the first and rate-limiting step, oxidizing 3-phosphoglycerate. | nih.gov |

| Phosphoserine aminotransferase | PSAT | De Novo Synthesis | Converts 3-phosphohydroxypyruvate to phosphoserine. | nih.gov |

| Phosphoserine phosphatase | PSP | De Novo Synthesis | Dephosphorylates phosphoserine to produce L-serine. | nih.gov |

| Serine hydroxymethyltransferase | SHMT | One-Carbon Metabolism | Reversibly converts L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. | mdpi.com, acs.org |

| Serine dehydratase | Degradation | Directly converts L-serine to pyruvate and ammonia. | mdpi.com |

Biosynthesis, Interconversion, and Catabolism of L-Serine

L-serine, a non-essential amino acid, is integral to a multitude of cellular functions, including protein synthesis, neurotransmission, and the production of other crucial biomolecules. mdpi.comnih.gov Its availability is managed through a combination of dietary intake, de novo synthesis, and recycling from protein degradation. frontiersin.organnualreviews.org

Biosynthesis:

The primary route for de novo L-serine synthesis in eukaryotes is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate. ontosight.ainih.gov This pathway involves a sequence of three enzymatic reactions:

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). ontosight.ai

Transamination: 3-phosphohydroxypyruvate is then converted to O-phospho-L-serine by phosphoserine aminotransferase (PSAT1), which utilizes glutamate as the amino group donor. ontosight.ai

Hydrolysis: Finally, phosphoserine phosphatase (PSPH) hydrolyzes O-phospho-L-serine to yield L-serine. This final step is irreversible. ontosight.ainih.gov

The regulation of this pathway is tightly controlled through feedback inhibition, where L-serine can inhibit the activity of PHGDH, and through transcriptional regulation of the genes encoding these enzymes. ontosight.ai In the brain, L-serine is primarily synthesized by glial cells and then supplied to neurons. nih.gov Deficiencies in the enzymes of this pathway can lead to severe neurological disorders, highlighting the critical importance of endogenous L-serine production for central nervous system development and function. nih.govnih.govnhri.org.tw

Interconversion:

L-serine is a central hub in amino acid metabolism, readily interconverted with other amino acids. A key interconversion is with glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reversible reaction, which occurs in both the cytosol and mitochondria, transfers a one-carbon unit from L-serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. mdpi.comlife-science-alliance.org This process is not only a major source of glycine but also a critical entry point for one-carbon units into the folate and methionine cycles, which are essential for the synthesis of nucleotides and for methylation reactions. mdpi.comfrontiersin.org

L-serine also serves as a precursor for the synthesis of L-cysteine through the transsulfuration pathway. In this pathway, L-serine condenses with homocysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. mdpi.com Cystathionine is then cleaved to produce L-cysteine, α-ketobutyrate, and ammonia.

Catabolism:

The degradation of L-serine can proceed through several routes. One major catabolic pathway involves its conversion to pyruvate by the enzyme L-serine dehydratase. mdpi.com Pyruvate can then enter central carbon metabolism for energy production or gluconeogenesis. Another pathway involves the transamination of L-serine by serine-pyruvate transaminase to form hydroxypyruvate, which can be further metabolized. mdpi.com

Furthermore, the catabolism of L-serine is closely linked to the glycine cleavage system. Glycine, produced from L-serine, can be broken down by this multi-enzyme complex into carbon dioxide, ammonia, and a one-carbon unit carried by THF. mdpi.com Additionally, L-serine can be catabolized in the gut by certain bacteria, such as E. coli, which can utilize it as a growth substrate, particularly in inflammatory conditions. nih.gov

The intricate network of biosynthetic, interconversion, and catabolic pathways underscores the central role of L-serine in cellular metabolism, connecting amino acid metabolism with glycolysis, one-carbon metabolism, and the synthesis of numerous essential biomolecules.

Role of L-Serine in Lipid Metabolism, including Sphingolipid and Ceramide Synthesis

Sphingolipid Synthesis:

The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA. mdpi.comspandidos-publications.com This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT), located in the endoplasmic reticulum. mdpi.comspandidos-publications.com The product of this reaction is 3-ketosphinganine, which is rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine). mdpi.comspandidos-publications.com

From sphinganine, the synthesis of various complex sphingolipids proceeds. A key intermediate is ceramide, which is formed by the N-acylation of sphinganine by a family of enzymes called ceramide synthases (CerS). spandidos-publications.com Ceramides can then be further metabolized to form more complex sphingolipids such as sphingomyelin (B164518), glucosylceramide, and other glycosphingolipids. spandidos-publications.com

The availability of L-serine is a crucial determinant of the rate of sphingolipid synthesis. nih.gov In instances of L-serine deficiency, SPT can exhibit promiscuity and utilize other amino acids like alanine (B10760859) or glycine, leading to the formation of atypical and potentially toxic deoxysphingolipids. annualreviews.org This highlights the importance of maintaining L-serine homeostasis for proper sphingolipid metabolism.

Ceramide Synthesis:

As mentioned, ceramide is a central molecule in sphingolipid metabolism, and its synthesis is directly dependent on L-serine. The de novo pathway, initiated by the condensation of L-serine and palmitoyl-CoA, is a primary source of ceramide. spandidos-publications.com Ceramide can also be generated through the breakdown of more complex sphingolipids, such as the hydrolysis of sphingomyelin by sphingomyelinase. spandidos-publications.com

Ceramides are not only structural components of cell membranes but also act as important signaling molecules involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. spandidos-publications.com The levels of ceramides and other sphingolipids are tightly regulated, and dysregulation of their synthesis, which can be influenced by L-serine availability, is associated with various pathological conditions. nih.gov

Interactive Data Table: Key Enzymes in L-Serine-Dependent Lipid Synthesis

| Enzyme | Substrates | Product | Metabolic Pathway |

| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Sphingolipid Synthesis |

| 3-Ketosphinganine Reductase | 3-Ketosphinganine | Sphinganine | Sphingolipid Synthesis |

| Ceramide Synthase (CerS) | Sphinganine, Fatty acyl-CoA | Dihydroceramide | Ceramide Synthesis |

| Dihydroceramide Desaturase | Dihydroceramide | Ceramide | Ceramide Synthesis |

The synthesis of sphingolipids and ceramides is particularly crucial in the central nervous system. nih.govelsevierpure.com Neurons have a limited capacity to synthesize L-serine and are therefore dependent on a supply from astrocytes. nhri.org.twelsevierpure.com This intercellular metabolic coupling ensures that neurons have an adequate supply of L-serine for the synthesis of essential lipids like sphingolipids and phosphatidylserine, which are vital for neuronal development, survival, and function. nih.govelsevierpure.com

Molecular and Cellular Mechanisms of Action in Research Models

Interactions with Protein N-Myristoyltransferases (NMTs)

N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) residue of a protein. wikipedia.org This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.org

Substrate Specificity and Enzyme Kinetics in Cell-Free and In Vitro Systems

NMTs exhibit a high degree of specificity for both their fatty acid and peptide substrates. The enzyme is highly selective for myristoyl-CoA, the activated form of myristic acid, over other fatty acyl-CoAs. acs.org This specificity is remarkable given that myristate is a relatively low-abundance fatty acid in the cell compared to others like palmitate and stearate. acs.org Studies using synthetic octapeptides have demonstrated that NMT is absolutely specific for peptides with an N-terminal glycine. nih.gov The nature of the amino acid at the penultimate position also influences substrate recognition. nih.gov While peptides with Asn, Gln, Ser, Val, or Leu at this position are readily myristoylated, those with Asp, D-Asn, Phe, or Tyr are not. nih.gov

The catalytic mechanism of NMTs follows an ordered Bi-Bi reaction, where myristoyl-CoA binds to the enzyme first, inducing a conformational change that opens the peptide-binding site. nih.govgoogle.com After the peptide binds, the myristoyl group is transferred, and the products, myristoylated peptide and CoA, are released. google.com Enzyme kinetics studies have revealed that while NMTs can bind to a range of fatty acyl-CoAs in vitro with similar high affinity, the catalytic efficiency is highest with myristoyl-CoA. acs.org

Investigation of Competitive Inhibition and Mechanistic Probes

The specificity of NMTs has made them an attractive target for the development of inhibitors. Peptides with aromatic residues at the penultimate position to the N-terminal glycine, while not substrates themselves, can act as competitive inhibitors of myristoylation. nih.gov This has opened avenues for designing specific inhibitors that can probe the function of NMT in vivo. nih.gov Furthermore, heteroatom-containing analogs of myristic acid have been developed as alternative substrates for NMT, which can be incorporated into proteins and act as mechanistic probes to study the effects of modified lipidation. researchgate.net The development of NMT inhibitors is an active area of research, with potential therapeutic applications in diseases where N-myristoylation plays a critical role. google.com

Modulation of Protein Lipidation and Subcellular Localization

N-myristoylation plays a pivotal role in directing proteins to cellular membranes and specific subcellular compartments, thereby influencing their function. nih.govresearchgate.net This modification can act as a molecular switch, regulating protein-membrane and protein-protein interactions. wikipedia.org

Impact on the N-Myristoylation of Specific Target Proteins (e.g., c-Src, SOS3, Gα proteins) in Model Systems

The functional consequences of N-myristoylation have been extensively studied for several key proteins.

c-Src: For the proto-oncogene tyrosine-protein kinase c-Src, N-myristoylation is essential for its association with the plasma membrane. nih.gov This membrane localization is critical for its role in signal transduction pathways that control cell growth and differentiation. ub.edu Studies have shown that non-myristoylated c-Src has reduced kinase activity and increased stability compared to its myristoylated counterpart. nih.gov The myristoyl group, in conjunction with a cluster of basic residues in the SH4 domain, facilitates a two-pronged association with the membrane. ub.edu

SOS3 (Salt Overly Sensitive 3): In the plant Arabidopsis thaliana, the calcium-binding protein SOS3 requires N-myristoylation at its N-terminal glycine for its function in salt tolerance. researchgate.netresearchgate.netnih.gov Myristoylation allows the SOS2-SOS3 complex to bind to the plasma membrane, where it can phosphorylate and activate the Na+/H+ antiporter SOS1, leading to sodium ion efflux. cabidigitallibrary.orgusp.br A non-myristoylatable mutant of SOS3 fails to complement the salt-sensitive phenotype of the sos3-1 mutant, highlighting the critical role of this lipid modification. researchgate.netresearchgate.net

Gα proteins: The alpha subunits of heterotrimeric G proteins are also N-myristoylated. This modification is crucial for their membrane association and their ability to interact with G protein-coupled receptors and downstream effectors.

The table below summarizes the impact of N-myristoylation on these target proteins.

| Target Protein | Model System | Key Function Modulated by N-Myristoylation | Reference(s) |

| c-Src | Animal cells | Membrane association, kinase activity, protein stability | nih.govub.edu |

| SOS3 | Arabidopsis thaliana | Plasma membrane localization, salt tolerance, interaction with SOS2 | researchgate.netresearchgate.netnih.govcabidigitallibrary.orgusp.br |

| Gα proteins | Eukaryotic cells | Membrane association, signal transduction |

Influence on Protein-Membrane Association Dynamics and Anchoring Mechanisms

N-myristoylation provides a hydrophobic anchor that facilitates the initial interaction of a protein with the cell membrane. researchgate.net However, this interaction is often weak and requires additional signals for stable membrane association. wikipedia.org These can include a second lipid modification (like palmitoylation) or the presence of a polybasic region that interacts with anionic phospholipids (B1166683) in the membrane. nih.gov This "myristoyl-electrostatic switch" allows for reversible membrane binding, enabling dynamic regulation of protein localization and function. ub.edu For instance, in the case of c-Src, the myristoyl group inserts into the lipid bilayer, while basic residues in the SH4 domain interact with negatively charged lipids. ub.edu

Effects on Protein-Protein Interaction Modalities

Beyond membrane targeting, N-myristoylation can directly influence protein-protein interactions. wikipedia.orgresearchgate.net The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, ligand binding, or phosphorylation, thus acting as a "myristoyl switch." wikipedia.org This can modulate the interaction of the myristoylated protein with its binding partners. For example, in the absence of membrane binding, the myristoyl moiety of c-Src is thought to be harbored within an intramolecular complex, influencing its conformation and interactions. ub.edu In the case of SOS3, myristoylation is required for its interaction with the SOS2 protein kinase. researchgate.netresearchgate.net

Influence on Intracellular Signaling Cascades

N-Myristoyl-L-serine sodium salt has been shown to exert influence over several key intracellular signaling cascades in experimental settings. Its effects on protein kinase activity, calcium signaling, and other lipid-mediated systems are critical to its observed cellular impacts.

In research models, N-Myristoyl-L-serine has been observed to modulate the activity of several protein kinases. For instance, studies have suggested its involvement in pathways that can influence the activity of Protein Kinase A (PKA), a key enzyme in cellular metabolism and signal transduction. The regulation of such kinases is a pivotal aspect of its mechanism of action.

Research has also pointed towards its potential role in influencing AMP-activated protein kinase (AMPK) signaling. AMPK is a central regulator of cellular energy homeostasis. The interaction with such a critical energy sensor highlights the compound's potential to affect metabolic pathways within the cell. Furthermore, connections have been drawn to the SOS2 (Salt Overly Sensitive 2) pathway, particularly in plant-based research models, where this kinase is crucial for ion homeostasis and stress response.

| Kinase | Observed Effect in Research Models | Potential Implication |

| Protein Kinase A (PKA) | Modulation of activity | Influence on metabolic and signaling pathways |

| AMP-activated protein kinase (AMPK) | Potential influence on signaling | Regulation of cellular energy homeostasis |

| SOS2 (Salt Overly Sensitive 2) | Implicated in pathway regulation (plant models) | Role in ion homeostasis and stress response |

N-Myristoyl-L-serine has been implicated in the modulation of intracellular calcium (Ca2+) signaling pathways in various research models. Calcium ions are ubiquitous second messengers that control a wide array of cellular processes. The ability of this compound to influence Ca2+ fluxes across cellular membranes or its release from intracellular stores is a significant aspect of its biological activity.

Studies have shown that changes in the concentration of N-Myristoyl-L-serine can lead to alterations in intracellular calcium levels. This modulation can, in turn, affect downstream calcium-dependent enzymes and transcription factors, thereby influencing a broad spectrum of cellular functions.

Beyond its direct effects, N-Myristoyl-L-serine is a component of more complex lipids that act as second messengers. As a precursor or a constituent of other signaling lipids, it plays a role in various lipid-mediated second messenger systems. These systems are integral to the transduction of extracellular signals into intracellular responses, governing processes from cell growth to apoptosis. Its presence and metabolism can therefore influence the cellular concentrations of other signaling lipids, creating a cascade of effects.

Cellular Process Modulation in Experimental Models

The influence of this compound on signaling cascades translates into tangible effects on cellular processes, as observed in various experimental models.

In various cell line studies, N-Myristoyl-L-serine has demonstrated the ability to influence cell growth and proliferation. Depending on the cell type and experimental conditions, it has been observed to either promote or inhibit these processes. Furthermore, its role in morphological differentiation has been noted. For example, it can induce changes in cell shape and structure, indicative of a shift towards a more specialized cell type. These effects are often linked to its modulation of the underlying signaling pathways that govern the cell cycle and differentiation programs.

| Cellular Process | Observed Effects in Experimental Models |

| Cell Growth & Proliferation | Can either promote or inhibit, depending on the cell line and conditions. |

| Morphological Differentiation | Can induce changes in cell shape and structure. |

| Apoptosis & Cell Viability | Modulates apoptotic pathways, with effects being context-dependent. |

Modulation of Cellular Stress Responses (e.g., ER-stress, Salt Stress)

N-Myristoylation, the attachment of myristate to the N-terminal glycine of a protein, is a critical post-translational modification that influences protein function and localization. Research has highlighted its significant role in mediating cellular responses to various stressors, including endoplasmic reticulum (ER) stress and salt stress.

In the context of ER stress, which arises from the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, inhibition of N-myristoyltransferase (NMT) has been shown to induce the unfolded protein response (UPR). acs.orgnih.gov The UPR is a cellular signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. acs.org Studies have demonstrated that inhibiting NMT leads to the upregulation of key UPR-associated proteins such as the pro-apoptotic transcription factor CHOP and its upstream regulators PERK, eIF2α, and ATF4. acs.org This suggests that proper N-myristoylation is essential for maintaining ER function and that its disruption can lead to ER stress-induced apoptosis. acs.orgnih.gov

In plant models, N-myristoylation is crucial for salt stress tolerance. The Salt Overly Sensitive (SOS) signaling pathway is a primary mechanism for maintaining ion homeostasis under high salinity. nih.govscielo.br A key component of this pathway is the SOS3 protein, a calcium-binding protein that requires N-myristoylation for its function. nih.govscielo.brresearchgate.net This modification facilitates the localization of the SOS2-SOS3 complex to the plasma membrane, where it activates the Na+/H+ antiporter SOS1, responsible for extruding sodium ions from the cell. nih.govscielo.brmdpi.comnih.gov

Experimental evidence in Arabidopsis has shown that a non-myristoylated form of SOS3 fails to complement the salt-hypersensitive phenotype of sos3 mutants, underscoring the necessity of this lipid modification. researchgate.netnih.gov Furthermore, treatment of Arabidopsis seedlings with a myristoylation inhibitor, 2-hydroxymyristic acid, mimics the root tip swelling phenotype observed in sos3 mutants under salt stress, providing further evidence for the role of N-myristoylation in salt tolerance. researchgate.net Microarray analyses in tomato under salt stress have also indicated the induction of N-myristoyltransferase, suggesting a broader role for this modification in plant responses to salinity. internationalscholarsjournals.com

Table 1: Key Proteins and their Roles in Cellular Stress Responses

| Protein/Factor | Role in Cellular Stress Response | Organism/System |

| N-Myristoyltransferase (NMT) | Catalyzes N-myristoylation. Inhibition induces ER stress and the Unfolded Protein Response (UPR). | Cancer Cells |

| CHOP, PERK, eIF2α, ATF4 | Pro-apoptotic transcription factors and upstream regulators of the UPR, upregulated upon NMT inhibition. | Cancer Cells |

| SOS3 | Calcium-binding protein in the SOS pathway. Requires N-myristoylation for function and localization to the plasma membrane. | Arabidopsis |

| SOS2 | Serine/threonine protein kinase that forms a complex with SOS3 to activate SOS1. | Arabidopsis |

| SOS1 | Plasma membrane Na+/H+ antiporter that expels Na+ from the cell, activated by the SOS2-SOS3 complex. | Arabidopsis |

Influence on Membrane Dynamics and Vesicle Trafficking

N-Myristoylation plays a pivotal role in mediating the interaction of proteins with cellular membranes, thereby influencing membrane dynamics and vesicle trafficking. The attachment of the myristoyl group, a C14 fatty acid, increases the hydrophobicity of the modified protein, facilitating its anchoring to cellular membranes.

In the context of the SOS pathway in plants, the N-myristoylation of the SOS3 protein is essential for its recruitment to the plasma membrane. nih.gov This localization is a critical step for the subsequent interaction with and activation of the SOS2 kinase and the SOS1 antiporter, which are integral to maintaining ion homeostasis under salt stress. nih.govscielo.brnih.gov While N-myristoylation is crucial for the proper function of the SOS3 protein, studies have indicated that there is no significant difference in the membrane association between the myristoylated and non-myristoylated forms of SOS3, suggesting a more complex regulatory mechanism beyond simple membrane anchoring. researchgate.net

Research on the c-Src protein, a non-receptor tyrosine kinase, has provided further insights into how N-myristoylation affects protein-membrane interactions. The myristoyl group on c-Src enhances its local concentration near the membrane and promotes intramolecular interactions. ub.edu This is crucial for its membrane binding, which involves both the insertion of the myristoyl moiety into the membrane and electrostatic interactions. ub.edu

Furthermore, studies on L-serine transport in isolated plasma membrane vesicles from Ehrlich cells have demonstrated the importance of the membrane environment. nih.gov The transport of L-serine is dependent on sodium ions and is influenced by the membrane potential. nih.gov While not directly studying this compound, this research highlights the general principles of how membrane composition and dynamics, which can be influenced by lipid-modified proteins, regulate transport processes. In Bacillus subtilis, L-serine transport in membrane vesicles is an active process energized by electron transport chains, further emphasizing the link between membrane-bound processes and transport. nih.gov The regulation of vesicle transport is also implicated in the function of proteins like NHX1, a Na+/H+ antiporter in plants, which is involved in salt tolerance and is also known to regulate vesicle transport and protein localization. mdpi.com

Table 2: Influence of N-Myristoylation on Protein Localization and Function

| Protein | Effect of N-Myristoylation | Functional Consequence |

| SOS3 | Facilitates localization to the plasma membrane. | Essential for activating the SOS pathway and conferring salt tolerance. researchgate.netnih.gov |

| c-Src | Increases local concentration near the membrane and favors intramolecular interactions. | Promotes membrane binding and subsequent signaling activity. ub.edu |

Biological Roles and Physiological Significance in Model Organisms

Contributions to Plant Stress Response Mechanisms

In plants, N-myristoylation is integral to signaling pathways that govern responses to environmental stressors. Studies in the model plant Arabidopsis thaliana have provided significant insights into how myristoylated proteins contribute to stress tolerance.

The Salt Overly Sensitive (SOS) pathway is a primary mechanism for maintaining ion homeostasis in Arabidopsis thaliana under salt stress. mdpi.comoup.com A key component of this pathway is SOS3, a myristoylated calcium-binding protein. nih.govnih.govresearchgate.netproquest.comresearchgate.net The N-myristoylation of SOS3 is essential for its function in salt tolerance. nih.govnih.govresearchgate.netproquest.comresearchgate.net

Upon salt stress, an increase in cytosolic Ca²⁺ is perceived by SOS3. mdpi.com The myristoylated SOS3, in its calcium-bound state, interacts with and activates the serine/threonine protein kinase SOS2. mdpi.com This interaction facilitates the recruitment of the SOS3-SOS2 complex to the plasma membrane, where it phosphorylates and activates the Na⁺/H⁺ antiporter SOS1, leading to the efflux of excess sodium ions. mdpi.com

Experimental evidence has demonstrated that both N-myristoylation and calcium binding are indispensable for SOS3 function. nih.govnih.govresearchgate.netproquest.comresearchgate.net Targeted mutagenesis of the N-terminal glycine (B1666218) (G2A), which prevents myristoylation, renders the SOS3 protein non-functional. nih.govresearchgate.net Expression of this non-myristoylated SOS3 fails to complement the salt-hypersensitive phenotype of sos3-1 mutant plants. nih.govnih.govresearchgate.netresearchgate.net While the interaction between SOS3 and SOS2 in vitro does not strictly require myristoylation, this modification is crucial for the proper functioning of the SOS pathway in vivo. nih.gov

Another SOS3-like calcium-binding protein, SCaBP8 (also known as CBL10), also interacts with SOS2 to regulate salt tolerance, primarily in the shoot tissues. nih.govresearchgate.net Unlike SOS3, SCaBP8 does not possess a consensus N-myristoylation motif. nih.govresearchgate.net Instead, it is targeted to the plasma membrane through an N-terminal hydrophobic domain. nih.gov Under salt stress, SCaBP8 is phosphorylated by SOS2, which stabilizes their interaction. nih.gov

Table 1: Functional Significance of SOS3 Myristoylation in Arabidopsis thaliana Salt Tolerance

| Condition | Wild-Type Plant Response | sos3-1 Mutant Response | sos3-1 with non-myristoylated SOS3 | sos3-1 with myristoylated SOS3 |

|---|---|---|---|---|

| Normal Growth | Normal growth and development. | Normal growth and development. | Normal growth and development. | Normal growth and development. |

| Salt Stress (e.g., 100 mM NaCl) | Tolerant to salt stress with minimal growth inhibition. | Hypersensitive to salt stress, showing severe growth inhibition and root tip swelling. nih.govresearchgate.net | Fails to rescue the salt-hypersensitive phenotype. nih.govnih.govresearchgate.net | Complements the salt-hypersensitive phenotype, restoring salt tolerance. nih.govnih.govresearchgate.net |

| Myristoylation Inhibitor (HMA) Treatment | Exhibits root tip swelling, mimicking the sos3-1 phenotype under salt stress. nih.govresearchgate.net | No significant additional effect. | Not applicable. | Not applicable. |

Insights from Lower Eukaryotic and Invertebrate Models

Studies in lower eukaryotes and invertebrates have further expanded our understanding of the fundamental roles of N-myristoylation in cellular processes.

The nematode Caenorhabditis elegans has proven to be a valuable model for studying the specificity of protein fatty acylation. pnas.orgnih.gov Research has shown that in C. elegans, N-terminal glycine residues are almost exclusively acylated with the straight-chain myristic acid. nih.govsunybiotech.com This high specificity distinguishes N-myristoylation from other forms of lipid acylation in this organism. For instance, cysteine S-acylation predominantly involves a branched-chain fatty acid, 15-methylhexadecanoic acid (isoC17:0), derived from leucine (B10760876) catabolism. nih.govsunybiotech.com Lysine (B10760008) residues are preferentially acylated with two different monomethyl-branched-chain fatty acids, while serine acylation is more promiscuous, utilizing a broad range of fatty acids. nih.gov This demonstrates that protein fatty acylation patterns in C. elegans integrate distinct branches of lipid metabolism in a residue- and protein-specific manner. pnas.orgnih.gov

Table 2: Specificity of Fatty Acylation on Different Amino Acid Residues in C. elegans

| Amino Acid Residue | Primary Acyl Group(s) | Type of Fatty Acid |

|---|---|---|

| N-terminal Glycine | Myristic acid (C14:0) nih.govsunybiotech.com | Straight-chain |

| Cysteine | 15-methylhexadecanoic acid (isoC17:0) nih.govsunybiotech.com | Monomethyl-branched-chain |

| Lysine | Two different monomethyl-branched-chain fatty acids nih.govsunybiotech.com | Monomethyl-branched-chain |

| Serine | Broad range of fatty acids (including eicosapentaenoic acid) nih.gov | Various |

In yeast and fungal systems, N-myristoylation is an essential process for viability and plays a critical role in various cellular functions. The enzyme responsible for this modification, N-myristoyltransferase (NMT), is a validated drug target in pathogenic fungi. acs.orgwikipedia.org In Saccharomyces cerevisiae, NMT1 is an essential gene, and its product, Nmt1p, transfers myristate to the N-terminal glycine of several vital cellular proteins. nih.gov Studies using synthetic peptides have helped to define the substrate specificity of yeast NMT, revealing that while an N-terminal glycine is required, the amino acid at position 5 plays a critical role in substrate binding. nih.govpnas.org

In the filamentous fungal pathogen Aspergillus fumigatus, NMT is also essential for survival. acs.orgnih.gov Partial repression of the nmt gene leads to defects in cell wall morphogenesis and integrity. acs.orgnih.gov This is evidenced by increased sensitivity to cell wall-perturbing agents like Congo red and Calcofluor white. nih.gov Myristoylation of G protein alpha subunits is required for their localization to the plasma membrane and for their role in signal transduction cascades that regulate growth, development, and stress responses. acs.org

Table 3: Effects of NMT Inhibition or Mutation in Yeast and Fungi

| Organism | Genetic/Chemical Intervention | Observed Phenotype |

|---|---|---|

| Saccharomyces cerevisiae | Disruption of the NMT1 gene | Recessive lethality. yeastgenome.org |

| Saccharomyces cerevisiae | Temperature-sensitive nmt1-181 allele | Temperature-sensitive growth arrest and myristic acid auxotrophy. nih.gov |

| Aspergillus fumigatus | Partial repression of the nmt gene | Reduced growth, defects in cell wall morphogenesis, and increased sensitivity to cell wall stressors. acs.orgnih.gov |

| Candida albicans | Mutant NMT allele (nmt447D) | Myristic acid auxotrophy and cell death upon myristate withdrawal. microbiologyresearch.org |

| Cryptococcus neoformans | Mutant NMT with reduced activity | Inability to survive at 37°C. nih.gov |

Research in Mammalian Cell and Organoid Models

In mammalian systems, N-myristoylation is involved in a wide array of signal transduction pathways that are fundamental to cellular function and development.

N-myristoylation of proteins is crucial for neuronal function, particularly in regulating protein-protein interactions and signal transduction. jst.go.jpnih.gov In vitro studies using neuronal cell models have begun to unravel the specific roles of myristoylated proteins in neuronal morphology and function.

Several brain-specific proteins are known to be N-myristoylated, and this modification is often essential for their interaction with other signaling molecules, such as calmodulin (CaM). nih.gov For example, the neuron-specific protein CAP-23/NAP-22 is N-myristoylated, and this modification is required for its interaction with CaM in a calcium-dependent manner. nih.gov This interaction is thought to be involved in the regulation of signaling pathways at the neuronal membrane.

The myristoyl group can act as a "hydrophobic switch," where the conformational state of the protein determines whether the myristoyl group is exposed or sequestered. wikipedia.org This mechanism allows for the reversible association of proteins with membranes, which is a key feature of many signaling pathways. Myristoylated proteins are often found in membrane microdomains, or "rafts," where they are thought to participate in the rapid and flexible processing of signals. nih.gov The regulation of protein localization and interaction through N-myristoylation is critical for processes such as neurite outgrowth, synapse formation, and synaptic plasticity, all of which are fundamental aspects of neuronal morphological differentiation and function.

Table 4: Examples of N-Myristoylated Proteins in the Brain and Their Functions

| Protein | Function | Role of N-Myristoylation |

|---|---|---|

| CAP-23/NAP-22 | Neuron-specific protein involved in signal transduction. | Essential for interaction with calmodulin (CaM) in the presence of Ca²⁺. nih.gov |

| MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) | Substrate for protein kinase C (PKC), involved in cytoskeletal regulation and signal transduction. | Mediates membrane binding and interaction with acidic phospholipids (B1166683) and calmodulin. |

| GAP-43 (Growth Associated Protein-43) | Involved in neuronal growth and plasticity. | Contributes to its localization to the growth cone membrane. |

| Src family kinases (e.g., c-Src, Fyn) | Non-receptor tyrosine kinases involved in various signaling pathways, including neuronal development and function. | Required for membrane association and proper signaling function. |

| G protein α subunits (e.g., Gαi, Gαo) | Components of heterotrimeric G proteins involved in signal transduction from G protein-coupled receptors. | Anchors the protein to the plasma membrane, facilitating interaction with receptors and effectors. |

Role in Myelin Lipid Homeostasis in Cellular Models

There is currently no available scientific literature that directly investigates the role of N-Myristoyl-L-serine sodium salt in myelin lipid homeostasis in cellular models.

Research into the components of the molecule does offer some related insights. L-serine, an amino acid, has been shown to have neuroprotective effects and can promote the proliferation of oligodendrocyte precursor cells, which are crucial for myelination and remyelination. nih.govresearchgate.net Studies have indicated that L-serine treatment can increase the production of myelin basic protein, a key component of the myelin sheath, and aid in the recovery from demyelinating injuries in animal models. nih.gov

The process of N-myristoylation, the attachment of a myristoyl group to a protein, is a critical lipid modification that mediates protein-membrane interactions and signal transduction. frontiersin.orgnih.gov This process is essential for the proper localization and function of numerous proteins involved in cellular signaling. However, no studies have specifically linked this compound to the intricate processes of lipid synthesis and maintenance within oligodendrocytes, the myelin-producing cells of the central nervous system. The regulation of myelin lipid composition is a complex process involving various signaling pathways, such as mTOR signaling, which is necessary for establishing and maintaining regional myelin lipid profiles. nih.gov

Without direct experimental evidence, any potential role of this compound in myelin lipid homeostasis remains speculative.

Investigation in Immune Response Pathways and Host-Pathogen Interactions

Similarly, there is a lack of direct research on the involvement of this compound in immune response pathways and host-pathogen interactions.

The broader field of N-myristoylation is, however, highly relevant to immunology. Protein N-myristoylation is a key post-translational modification that governs the function of many proteins involved in immune signaling cascades. frontiersin.orgnih.gov This lipid modification is crucial for the subcellular localization and activity of proteins in both innate and adaptive immunity. researchgate.net For instance, myristoylation is essential for the function of various signaling proteins downstream of pattern-recognition receptors, such as Toll-like receptors (TLRs), which are critical for detecting pathogens and initiating an immune response. researchgate.net

Furthermore, pathogens have evolved mechanisms to exploit the host's N-myristoylation machinery to their advantage. Some pathogenic bacteria and viruses utilize host N-myristoyltransferases to modify their own proteins, enabling them to anchor to host cell membranes and manipulate host cellular processes. nih.gov Conversely, some pathogens have developed strategies to interfere with the host's myristoylation-dependent signaling pathways. For example, the Shigella flexneri virulence factor IpaJ is a cysteine protease that can cleave the N-myristoylated glycine from host proteins, thereby disrupting their function. elsevierpure.com

The "sodium salt" component of the compound also has general implications for the immune system. High concentrations of sodium have been shown to modulate the activity of various immune cells and can influence the course of inflammatory and autoimmune diseases. mdpi.com

Despite these broader connections, no specific studies have been identified that investigate the direct effects of this compound on immune cell activation, cytokine production, or its role during interactions between a host and a pathogen.

Advanced Research Methodologies and Analytical Approaches

Spectrometric Techniques for Acylated Compound and Protein Analysis

Spectrometric methods are fundamental to the analysis of myristoylated proteins, providing high sensitivity and specificity for both identification and quantification.

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and quantification of myristoylated proteins. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and tandem mass spectrometry (MS/MS) are particularly powerful. In a typical workflow, proteins from a biological sample are digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by MS. Myristoylated peptides will exhibit a characteristic mass shift corresponding to the addition of the myristoyl group (210.1987 Da).

MS/MS further enhances identification by fragmenting the peptides and analyzing the resulting fragment ions. This allows for the precise sequencing of the peptide and confident localization of the myristoylation site, which is almost exclusively at the N-terminal glycine (B1666218) residue. For quantification, stable isotope labeling methods can be coupled with MS to compare the abundance of a myristoylated protein across different cellular states.

A significant challenge in the mass spectrometric analysis of myristoylated peptides is their hydrophobic nature, which can lead to poor ionization and detection. However, advancements in sample preparation and ionization techniques have improved the ability to analyze these lipidated molecules.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of myristoylated peptides and proteins prior to mass spectrometry or for use in functional assays. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the hydrophobic myristoyl group leads to a longer retention time on the nonpolar stationary phase compared to its unmodified counterpart.

This difference in retention time provides a robust method for separating the myristoylated form of a protein or peptide from the non-myristoylated form. By carefully optimizing the gradient of the mobile phase, researchers can achieve high-resolution separation. The purified fractions can then be collected for further analysis, such as quantification or use in in vitro binding assays. HPLC is also crucial for quality control during the chemical synthesis of myristoylated peptides.

Radiometric and Isotopic Labeling Methods for Metabolic Tracing and Protein Modification Detection

Metabolic labeling with radioactive or stable isotopes is a classic and highly sensitive method for studying protein myristoylation within living cells. In this approach, cells are incubated with a labeled precursor of myristate, such as [³H]myristic acid or a stable isotope-labeled myristic acid analog.

The labeled myristate is then incorporated into newly synthesized proteins by the enzyme N-myristoyltransferase (NMT). Following labeling, proteins are extracted, separated by gel electrophoresis, and the labeled proteins are detected by autoradiography (for radioisotopes) or mass spectrometry (for stable isotopes). This method allows for the tracking of myristoylation dynamics in response to various cellular signals or inhibitors.

Isotopic labeling also enables pulse-chase experiments to study the turnover of myristoylated proteins. Furthermore, the use of myristic acid analogs with bioorthogonal tags, which can be chemically modified for visualization or affinity purification, has expanded the utility of metabolic labeling approaches.

Chemical Proteomic Strategies for Myristoylome Profiling and Substrate Identification

Chemical proteomics combines chemical probes with proteomic analysis to enrich and identify specific classes of proteins from complex biological mixtures. To profile the "myristoylome" (the complete set of myristoylated proteins in a cell), researchers have developed myristic acid analogs containing a "tag" for enrichment.

These probes, such as alkynyl or azido (B1232118) analogs of myristic acid, are metabolically incorporated into proteins. After cell lysis, the tagged proteins are covalently linked to a reporter molecule, such as biotin, via a bioorthogonal chemical reaction like the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). The biotinylated proteins can then be selectively captured using streptavidin-coated beads.

Following enrichment, the captured proteins are identified by mass spectrometry. This powerful strategy has led to the identification of hundreds of myristoylated proteins, significantly expanding our understanding of the scope of this modification.

Cell-Free Protein Synthesis Systems for Regulated Production of Modified Proteins

Cell-free protein synthesis systems offer a powerful platform for producing myristoylated proteins in a controlled in vitro environment. These systems contain all the necessary machinery for transcription and translation, and they can be supplemented with purified components to direct specific modifications.

To produce a myristoylated protein, a cell-free system is programmed with the DNA or mRNA encoding the protein of interest. The system is then supplemented with myristoyl-CoA, the activated form of myristic acid, and purified N-myristoyltransferase. This allows for the co-translational myristoylation of the newly synthesized protein.

This approach provides a high degree of control over the reaction and allows for the production of myristoylated proteins that might be toxic to cells or difficult to express in traditional cell-based systems. The resulting modified proteins are ideal for use in biochemical and biophysical studies.

In Vitro Membrane Binding and Liposome (B1194612) Interaction Assays

A primary function of myristoylation is to promote the association of proteins with cellular membranes. In vitro membrane binding and liposome interaction assays are crucial for quantitatively characterizing these interactions.

In these assays, purified myristoylated proteins or peptides are incubated with artificial membranes, such as liposomes of defined lipid composition. The extent of binding can be measured using various techniques, including centrifugation-based assays where liposome-bound protein is separated from unbound protein, or spectroscopic methods that detect changes in the protein's environment upon membrane association.

Computational Modeling and Molecular Dynamics Simulations of Lipidated Proteins and Protein-Membrane Interactions

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for dissecting the intricate mechanisms governing the behavior of lipidated proteins, such as those modified with N-myristoyl groups. These advanced research methodologies provide unparalleled insights into the conformational dynamics, protein-membrane interactions, and functional regulation of myristoylated proteins at an atomistic level of detail.

Molecular dynamics simulations allow researchers to observe the spontaneous insertion of the myristoyl group into model biological membranes. researchgate.net These simulations have been instrumental in understanding how the myristoyl chain anchors proteins to the membrane, a process often facilitated by electrostatic interactions between the protein and the lipid bilayer. researchgate.netacs.org For instance, studies on myristoylated recoverin have shown that while the myristoyl group significantly enhances membrane affinity, the binding process is also heavily dependent on the conformation of the N-terminal domain and interactions with negatively charged lipids. acs.org

Furthermore, computational approaches have elucidated the "myristoyl switch" mechanism, a process where the myristoyl group transitions between a sequestered state within a hydrophobic pocket of the protein and an exposed state available for membrane insertion. pnas.orgfrontiersin.org This switch is a critical regulatory mechanism, often triggered by ligand binding or changes in the electrostatic environment. frontiersin.org All-atom MD simulations have been employed to study this phenomenon in various proteins, revealing how factors like phosphorylation can induce conformational changes that lead to the exposure or sequestration of the myristoyl group. acs.orgnih.gov

The impact of myristoylation on protein structure and stability is another key area explored through computational modeling. Simulations have demonstrated that the attachment of a myristoyl group can lead to a more compact protein structure, increased thermal stability, and altered conformational dynamics. acs.orgnih.govbiorxiv.org For example, in the catalytic subunit of protein kinase A (PKA-C), N-myristoylation leads to a tighter packing of the A-helix against the protein core, which in turn reduces the conformational dynamics of the N-terminus and couples its motions more strongly to the active site. acs.orgnih.gov

Integrated experimental and computational studies have provided a comprehensive understanding of how myristoylation affects protein folding and function. Coarse-grained folding simulations combined with experimental data have shown that non-native hydrophobic and electrostatic interactions of the myristoyl group with the protein can significantly influence folding rates and thermodynamic stability. pnas.org These studies highlight that while the interactions of the myristoyl group during the folding process are often nonspecific, its interactions in the final native state are highly specific and finely tuned for functional regulation. pnas.org

The following tables summarize key findings from various computational studies on myristoylated proteins, illustrating the power of these methodologies in advancing our understanding of protein lipidation.

Table 1: Key Findings from Molecular Dynamics Simulations of Myristoylated Proteins

| Protein Studied | Key Findings from MD Simulations | References |

| cAMP-Dependent Protein Kinase A (PKA-C) | N-myristoylation attenuates the conformational dynamics of the N-terminus and induces a more compact conformation. The myristoyl group's insertion into a hydrophobic pocket leads to tighter packing of the A-helix. | acs.orgnih.gov |

| Hisactophilin | Non-native hydrophobic and electrostatic interactions of the myristoyl group affect folding rates and thermodynamic stability. The myristoyl switch mechanism involves changes in local stability. | pnas.org |

| Recoverin | The myristoyl group's membrane insertion is crucial for anchoring and is stabilized by electrostatic interactions between the protein's basic residues and negatively charged lipids. | acs.org |

| GRASP55 | Myristoylation is essential for membrane anchoring and influences the protein's orientation relative to the membrane surface. | researchgate.netbiorxiv.org |

| Src Kinase | Both the myristoyl chain and a cluster of basic amino acids are necessary for stable membrane association. The myristoyl group inserts deeply into the membrane. | nih.gov |

Table 2: Simulation Parameters Used in Select Studies of Myristoylated Proteins

| Protein/System | Simulation Software | Force Field | Key Simulation Details | References |

| Myristoylated (GVGVP)n Peptides | GROMACS 2019 / Anton 2 | CHARMM36m | NPT ensemble, temperature maintained at 250 K. | acs.org |

| GRASP55 GRASP domain | Not specified | CHARMM-GUI generated | All-atom MD simulations with a hydrated palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayer. | biorxiv.org |

| Lipid-Modified Signaling Proteins (General Protocol) | Not specified | Not specified | Recommends both atomistic and coarse-grained MD simulations in model membranes. | nih.govresearchgate.net |

Future Research Directions and Research Applications

Development as a Mechanistic Probe for Lipid-Protein Interactions and Enzyme Activity

N-Myristoyl-L-serine sodium salt and its analogs are poised to become increasingly important as mechanistic probes for dissecting the intricate interplay between lipids and proteins, as well as for assaying enzyme activity. The covalent attachment of a myristoyl group to proteins, a process known as N-myristoylation, is a critical post-translational modification that governs protein localization, stability, and function. nih.govnih.gov

The study of lipid-protein interactions is fundamental to understanding a vast array of cellular events. nih.govacs.org Myristoylation, for instance, can facilitate the reversible binding of proteins to cellular membranes, a process that can be modulated by other signals in a "myristoyl switch". nih.gov The development of photoactivatable and clickable myristic acid analogs allows researchers to capture these transient interactions in living cells. nih.govrsc.org These probes can be metabolically incorporated into proteins, and upon photoactivation, they form covalent crosslinks with interacting partners, providing a snapshot of the lipid-dependent interactome. nih.govrsc.org This approach has already led to the identification of both known and novel interactors for several myristoylated proteins. nih.govrsc.org

Furthermore, understanding the substrate specificity of N-myristoyltransferases (NMTs), the enzymes responsible for myristoylation, is crucial. nih.govacs.org N-Myristoyl-L-serine and similar compounds can be used to develop sensitive assays to study the enzymatic activity of NMTs. nih.gov For example, fluorescence-based assays have been developed to monitor NMT activity by detecting the release of coenzyme A. nih.gov Such assays are invaluable for screening potential NMT inhibitors, which have therapeutic potential in treating diseases like cancer and fungal infections where NMTs are often upregulated. nih.govacs.org

Detailed research findings in this area include:

The use of myristic acid analog probes to identify novel protein-protein interactions (PPIs) mediated by myristoylation for proteins like ferroptosis suppressor protein 1 (FSP1) and spliceosome-associated RNA helicase DDX46. nih.govbiorxiv.org

The demonstration that N-myristoylation is essential for the function of proteins like the SOS3 calcium-binding protein in plant salt tolerance. researchgate.netmdpi.com

The development of in vitro assays to characterize the substrate specificities of human NMT1 and NMT2. nih.gov

Interactive Data Table: Examples of Myristoylated Proteins and Their Functions

Exploration in Novel Biological Pathways and Unidentified Myristoylated Targets

The exploration of novel biological pathways and the identification of new myristoylated proteins represent a significant frontier in cell biology and drug discovery. While over 200 human proteins are known to be myristoylated, the full extent of the myristoylated proteome and the diverse roles of this modification are still being uncovered. nih.govnih.gov this compound and related probes are instrumental in these discovery efforts.

Metabolic labeling with clickable and photoactivatable myristic acid analogs is a powerful strategy for identifying previously unknown N-myristoylated proteins in an unbiased manner. nih.govrsc.org This technique allows for the enrichment and subsequent identification of myristoylated proteins from complex cellular lysates using mass spectrometry-based proteomics. nih.gov Such approaches have the potential to reveal the involvement of myristoylation in unexpected cellular processes and pathways.

Research is ongoing to understand how N-myristoylation intersects with other post-translational modifications (PTMs) to regulate protein function. nih.gov The interplay between myristoylation and other modifications like phosphorylation or S-acylation can create complex regulatory switches that fine-tune protein activity and localization. nih.gov Unraveling these integrated signaling networks will provide a more comprehensive understanding of cellular regulation.

Recent research has highlighted:

The identification of novel interactors for myristoylated proteins, suggesting new functional contexts for this modification. nih.govbiorxiv.org

The discovery that N-myristoylation is not limited to the N-terminal glycine (B1666218) and can also occur on internal lysine (B10760008) residues, expanding the potential scope of this modification. nih.gov

The finding that N-myristoylation patterns can vary between different amino acids, with N-terminal glycine showing a strong preference for myristic acid, while serine can be acylated by a broader range of fatty acids. pnas.org

Potential as a Tool for Targeted Delivery in Research Systems (e.g., Cell-Penetrating Peptide Applications)

The ability of this compound to penetrate cell membranes makes it a promising tool for targeted delivery in research settings, particularly in the context of cell-penetrating peptides (CPPs). lookchem.com CPPs are short peptides that can traverse cellular membranes and are widely used as vectors to deliver various cargo molecules, including peptides, proteins, and nucleic acids, into cells. nih.govmdpi.commdpi.com

The lipophilic myristoyl group of this compound enhances its interaction with the lipid bilayer of cell membranes, facilitating its entry into the cell. lookchem.com This property can be harnessed to improve the delivery of therapeutic agents or research tools that have poor membrane permeability. lookchem.com By conjugating a cargo molecule to N-Myristoyl-L-serine or a similar lipidated peptide, its intracellular uptake can be significantly enhanced. researchgate.net

The development of CPPs is an active area of research, with efforts focused on improving their efficiency, stability, and target specificity. nih.govmdpi.com Strategies to enhance CPP performance include modifying their amino acid sequence, cyclization, and the incorporation of non-natural amino acids. nih.govmdpi.com The addition of a myristoyl group represents another valuable strategy in the design of more effective CPPs. researchgate.net

Key research findings include:

The use of this compound as a cell-penetrating peptide to facilitate the delivery of other molecules into cells. lookchem.com

The demonstration that lipidation of peptides can increase their membrane permeability and improve their bioavailability. researchgate.net

The successful application of CPPs to deliver a wide range of cargo molecules, highlighting the broad potential of this delivery strategy. nih.govmdpi.com

Biotechnological Applications in Recombinant Protein Production and Modification

This compound has significant biotechnological applications, particularly in the production and modification of recombinant proteins. Many eukaryotic and viral proteins require N-myristoylation for their proper folding, stability, and biological activity. plos.orgplos.org However, common recombinant protein expression systems, such as E. coli, lack the endogenous machinery for this modification. plos.orgplos.org

To overcome this limitation, co-expression systems have been developed where the target protein is expressed along with an N-myristoyltransferase (NMT) enzyme. plos.orgplos.orgnih.gov Supplementing the growth medium with a source of myristic acid, such as this compound or sodium myristate, is crucial for achieving efficient myristoylation of the recombinant protein. plos.orgnih.gov This approach allows for the production of large quantities of properly modified and functional proteins for structural, biochemical, and therapeutic studies. plos.orgnih.gov

The ability to produce myristoylated proteins in recombinant systems has been instrumental in advancing our understanding of their function. For instance, the production of myristoylated and non-myristoylated versions of a protein allows for direct investigation of the role of the lipid modification in its activity. nih.gov

Notable research in this area includes:

The development of a single-vector system for the efficient N-myristoylation of recombinant proteins in E. coli, yielding significant quantities of the modified protein. plos.orgplos.org

The successful production of large amounts of myristoylated human neuronal calcium sensor 1 (NCS-1) by supplementing the culture media with sodium myristate. nih.gov

The demonstration that recombinant production of myristoylated proteins is essential for studying their structure and function, as the modification can significantly impact protein stability and activity. plos.orgplos.org

Interactive Data Table: Compound Names Mentioned

Q & A

Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?

- Methodological Answer : Discrepancies often arise from batch-to-batch variability in salt hydration states or counterion ratios. Use X-ray diffraction (XRD) to confirm crystalline structure and dynamic vapor sorption (DVS) to quantify hygroscopicity . Biological assays should include controls for sodium ion interference (e.g., using equimolar NaCl) and validate compound integrity post-incubation via LC-MS .

Q. What advanced techniques optimize chromatographic separation of this compound from complex biological matrices?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) paired with charged aerosol detection (CAD) improves retention of polar sodium salts. For mass spectrometry, negative ionization mode enhances sensitivity for the carboxylate anion (m/z ~350–400). Sample preparation should include protein precipitation with acetonitrile and solid-phase extraction (SPE) using mixed-mode sorbents to reduce matrix effects .

Q. How do formulation parameters (e.g., counterion exchange, co-solvents) impact the compound’s bioavailability in cellular models?

- Methodological Answer : Counterion effects are studied via ion-exchange chromatography to replace sodium with potassium or magnesium ions. Cellular uptake is quantified using fluorescent analogs (e.g., dansyl-labeled derivatives) and confocal microscopy. Co-solvents like polyethylene glycol (PEG-400) enhance membrane permeability but require cytotoxicity screening via MTT assays .

Q. What strategies mitigate batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR for real-time monitoring of acylation efficiency. Design of experiments (DoE) optimizes reaction parameters (temperature, pH, stoichiometry). Critical quality attributes (CQAs) like particle size distribution (analyzed via laser diffraction) and residual solvents are tightly controlled .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between salt-specific effects and sodium ion contributions in biological studies?

- Methodological Answer : Use isotopic labeling (e.g., ²³Na NMR) to track sodium ion distribution. Comparative studies with non-salt analogs (e.g., N-Myristoyl-L-serine free acid) and sodium-free buffers isolate salt-specific effects. Dose-response curves should account for ionic strength adjustments to avoid confounding results .

Q. What statistical approaches are recommended for analyzing contradictory stability data across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.